2-chloro-N-(quinolin-5-yl)acetamide hydrochloride
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Overview
Description
2-chloro-N-(quinolin-5-yl)acetamide hydrochloride is a chemical compound with the molecular formula C11H9ClN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(quinolin-5-yl)acetamide hydrochloride typically involves the reaction of quinoline-5-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(quinolin-5-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
2-chloro-N-(quinolin-5-yl)acetamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Research: The compound serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-chloro-N-(quinolin-5-yl)acetamide hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include inhibition of specific enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(quinolin-6-yl)acetamide
- 2-chloro-N-(quinolin-4-yl)acetamide
- 2-chloro-N-(quinolin-3-yl)acetamide
Uniqueness
2-chloro-N-(quinolin-5-yl)acetamide hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The position of the substituent can affect the compound’s ability to interact with molecular targets and its overall pharmacokinetic properties .
Biological Activity
2-Chloro-N-(quinolin-5-yl)acetamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Property | Details |
---|---|
Molecular Formula | C10H9ClN2O·HCl |
Molecular Weight | 233.06 g/mol |
CAS Number | 2613382-48-0 |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The quinoline structure is known for its ability to interact with enzymes and receptors, potentially inhibiting their activity.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, which can lead to reduced cell proliferation in cancer cells.
- Antiviral Activity: Preliminary studies suggest that it may exhibit antiviral properties, particularly against certain viral strains.
Anticancer Properties
Research indicates that quinoline derivatives, including this compound, have shown promise in inhibiting cancer cell proliferation. A study demonstrated that related compounds effectively inhibited cell viability in various cancer cell lines, including Rhabdomyosarcoma .
Antiviral Activity
The compound has been evaluated for its antiviral properties against enteroviruses. In vitro studies have shown that it can inhibit viral replication, suggesting potential as a therapeutic agent for viral infections .
Other Biological Effects
Quinoline derivatives have also been explored for their anti-inflammatory and analgesic properties. These effects are believed to arise from their ability to modulate signaling pathways involved in inflammation.
Study on Antiviral Potency
A study evaluated the antiviral efficacy of several quinoline analogues, including this compound. Results indicated a significant reduction in viral titers in treated cells compared to controls, highlighting its potential as an antiviral agent .
Cancer Cell Line Inhibition
In another study focusing on anticancer activity, this compound was tested against various cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic use .
Research Findings
Recent research has focused on optimizing the structure of quinoline derivatives to enhance their biological activity. Modifications to the substituents on the quinoline ring have resulted in compounds with improved potency against both cancer and viral targets .
Summary of Findings
- Anticancer Activity: Effective against multiple cancer cell lines with promising IC50 values.
- Antiviral Efficacy: Significant inhibition of viral replication observed in vitro.
- Inflammatory Response Modulation: Potential anti-inflammatory effects noted in preliminary studies.
Properties
Molecular Formula |
C11H10Cl2N2O |
---|---|
Molecular Weight |
257.11 g/mol |
IUPAC Name |
2-chloro-N-quinolin-5-ylacetamide;hydrochloride |
InChI |
InChI=1S/C11H9ClN2O.ClH/c12-7-11(15)14-10-5-1-4-9-8(10)3-2-6-13-9;/h1-6H,7H2,(H,14,15);1H |
InChI Key |
VUVDOOVIRQMSMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CCl.Cl |
Origin of Product |
United States |
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